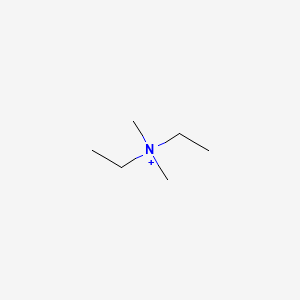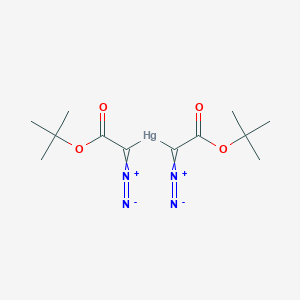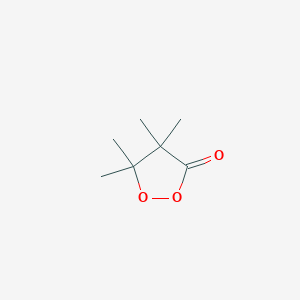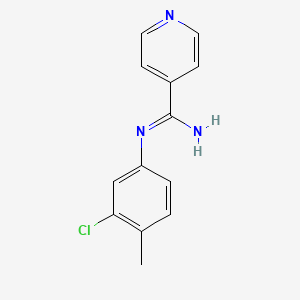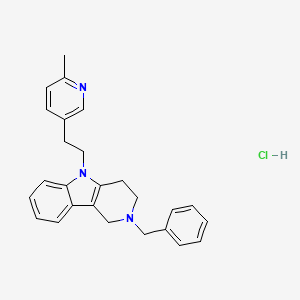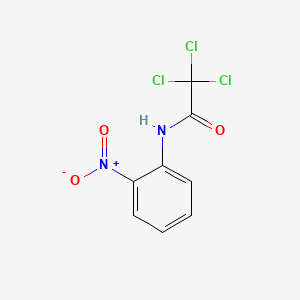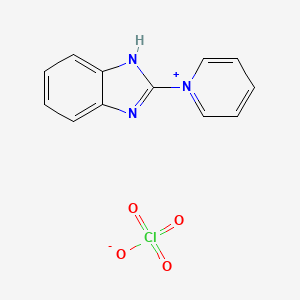
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and salt formation are likely to be applied on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives .
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many biologically active molecules, known for its antimicrobial and anticancer properties.
Pyridine: A basic heterocyclic compound with applications in pharmaceuticals and agrochemicals.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another compound with similar structural features, used in materials science and catalysis.
Uniqueness
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is unique due to its combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
13531-64-1 |
|---|---|
Molecular Formula |
C12H10ClN3O4 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yl-1H-benzimidazole;perchlorate |
InChI |
InChI=1S/C12H10N3.ClHO4/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12;2-1(3,4)5/h1-9H,(H,13,14);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UEZAILHICWQYOU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


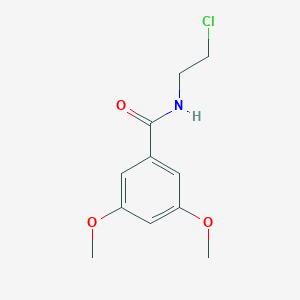
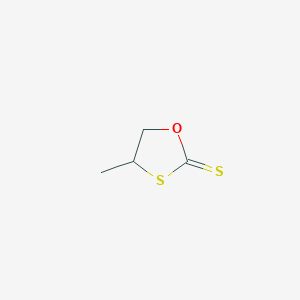

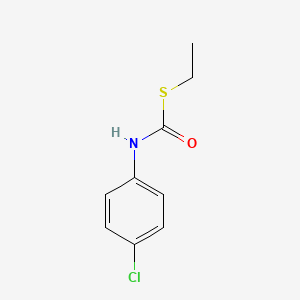

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
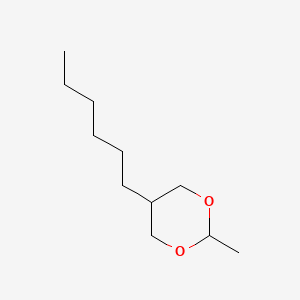
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
